[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13445393
Molecular Formula: C16H23N3O3
Molecular Weight: 305.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H23N3O3 |
|---|---|
| Molecular Weight | 305.37 g/mol |
| IUPAC Name | benzyl N-[(3R)-1-(2-aminoacetyl)piperidin-3-yl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C16H23N3O3/c1-18(14-8-5-9-19(11-14)15(20)10-17)16(21)22-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12,17H2,1H3/t14-/m1/s1 |
| Standard InChI Key | FPFKKHFPYSAYRQ-CQSZACIVSA-N |
| Isomeric SMILES | CN([C@@H]1CCCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2 |
| SMILES | CN(C1CCCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CN(C1CCCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2 |
Introduction
[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester is a synthetic compound with potential applications in pharmaceutical chemistry. It belongs to the class of carbamate derivatives, which are often explored for their biological activity, including antimicrobial, anticancer, and receptor-modulating properties. This compound is identified by its CAS number 1353999-36-6 and has the molecular formula C16H23N3O3, with a molecular weight of 305.38 g/mol .
Key Chemical Data:
| Property | Value |
|---|---|
| Molecular Formula | C16H23N3O3 |
| Molecular Weight | 305.38 g/mol |
| IUPAC Name | [(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester |
| CAS Number | 1353999-36-6 |
The stereochemistry (R configuration) indicates the spatial arrangement of atoms, which may influence its interaction with biological targets .
Synthesis and Characterization
The synthesis of this compound typically involves:
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Preparation of Piperidine Derivatives: Functionalization of the piperidine ring with amino-acetyl groups.
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Carbamate Formation: Reaction with methyl isocyanate or similar reagents to introduce the carbamate group.
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Benzyl Esterification: Final step involving benzyl alcohol or derivatives under esterification conditions.
Characterization techniques include:
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NMR Spectroscopy: To confirm structural integrity.
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Mass Spectrometry (MS): For molecular weight verification.
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FTIR Spectroscopy: To identify functional groups like carbamates and esters.
Comparative Analysis with Related Compounds
To highlight its uniqueness, [(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester can be compared to similar compounds:
Potential Research Directions
Future research could focus on:
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Pharmacokinetics and Dynamics: Investigating absorption, distribution, metabolism, and excretion (ADME) profiles.
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Structure-Activity Relationship (SAR): Modifications to optimize therapeutic efficacy.
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Toxicology Studies: Assessing safety for clinical applications.
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